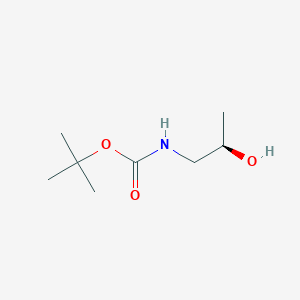
N-Boc-(R)-1-amino-2-propanol
Descripción general
Descripción
“N-Boc-®-1-amino-2-propanol” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . A mild, non-acidic process has been developed for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .
Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .
Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Aplicaciones Científicas De Investigación
Green Chemistry in Amine Protection
The compound is utilized in green chemistry for the chemoselective BOC protection of amines. This process is catalyst and solvent-free, representing an eco-friendly approach to synthesizing biologically active molecules . The method is significant for its mild reaction conditions and the avoidance of traditional purification steps, aligning with sustainable technology principles.
Pharmaceutical Research and Manufacturing
In pharmaceutical research, N-Boc-®-1-amino-2-propanol is involved in the N-Boc deprotection of amines. This reaction is crucial for the development and manufacturing of pharmaceuticals, as it allows for the use of solid acid catalysts in a continuous flow reactor, enhancing efficiency and productivity .
Antisense Oligonucleotide Development
The compound plays a role in the synthesis of carbamate-locked nucleic acid (LNA) oligonucleotides. These have potential antisense applications, such as increasing enzymatic resistance while maintaining binding affinity to RNA targets, which is vital for therapeutic applications .
Dynamic Covalent Network Polymers
®-tert-Butyl (2-hydroxypropyl)carbamate is key in creating polyurethanes with covalent adaptive networks (CAN). These materials exhibit self-healing and recyclable properties, and the compound aids in regulating the dynamic network rearrangement kinetics, which is important for developing materials with variable properties .
Biophysical Properties Enhancement
In the field of biophysics, the compound enhances the stability and binding affinity of oligonucleotides. This is particularly useful in the context of antisense therapeutics, where stability against biological degradation is a challenge .
Self-Healing Materials
The compound contributes to the development of self-healing materials. By being part of the dynamic phenol-carbamate bonds in polyurethanes, it allows for the creation of materials that can repair themselves, which has wide-ranging applications in various industries .
Solubilizing Agent in Drug Formulation
Carbamate derivatives, including those related to ®-tert-Butyl (2-hydroxypropyl)carbamate, are known to improve the solubilizing and stabilizing properties of cyclodextrins. These modified cyclodextrins are used in drug formulations to enhance the solubility and stability of pharmaceutical compounds .
Chemical Synthesis and Catalysis
The compound is also significant in chemical synthesis, where it is used for the protection of amines under neat conditions. This application is essential for various synthetic routes in organic chemistry, providing a straightforward method for protecting functional groups during complex reactions .
Mecanismo De Acción
Target of Action
N-Boc-®-1-amino-2-propanol, also known as ®-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protecting group for amines in the synthesis of various pharmaceuticals . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by attaching itself to the amine group, forming a carbamate . This process is known as Boc protection . The Boc group serves as a protective group for the amine, preventing it from reacting with other substances during the synthesis process . The Boc group can be removed later in the synthesis process through a reaction known as deprotection .
Biochemical Pathways
The Boc protection and deprotection processes are key steps in many biochemical pathways involved in the synthesis of pharmaceuticals . The protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group . Once these reactions are complete, the Boc group can be removed, allowing the amine group to participate in subsequent reactions .
Result of Action
The primary result of the action of N-Boc-®-1-amino-2-propanol is the protection of amine groups, allowing for selective reactions to occur on other parts of the molecule . This can significantly increase the efficiency and selectivity of the synthesis process, leading to higher yields and purer final products .
Safety and Hazards
The safety data sheet for a similar compound, N-Boc-®-2-Hydroxymethylmorpholine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477444 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(R)-1-amino-2-propanol | |
CAS RN |
119768-44-4 | |
| Record name | N-Boc-(R)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



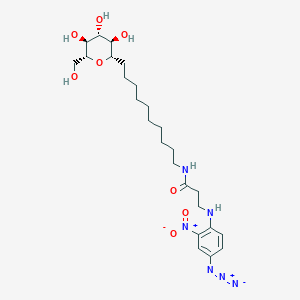
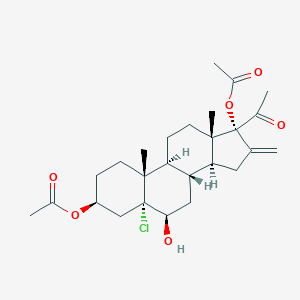
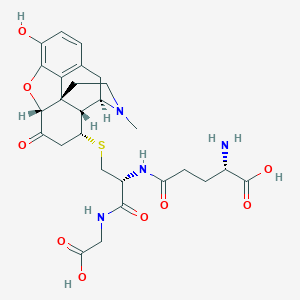

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

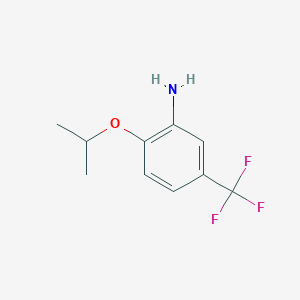
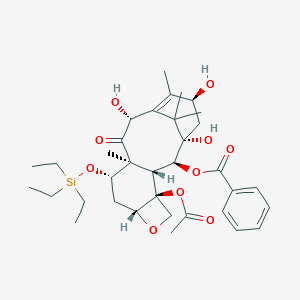

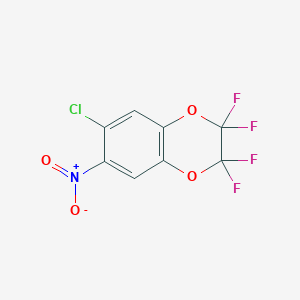
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

